1-Pentan-3-ylpiperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentan-3-ylpiperidine-4-carboxylic acid is a chemical compound with the molecular formula C11H21NO2 and a molecular weight of 199.29 g/mol . This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various drug molecules .
Preparation Methods
The synthesis of 1-Pentan-3-ylpiperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with pentan-3-yl groups under specific conditions. One common method includes the hydrogenation of substituted pyridines in the presence of a cobalt catalyst based on titanium nanoparticles and melamine, which allows for acid-free hydrogenation with good yields and selectivity . Industrial production methods often involve multi-step synthesis processes that ensure high purity and yield of the final product.
Chemical Reactions Analysis
1-Pentan-3-ylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like alkyl halides or sulfonates. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Pentan-3-ylpiperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: This compound is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Pentan-3-ylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Pentan-3-ylpiperidine-4-carboxylic acid can be compared to other piperidine derivatives, such as:
1-(Pentan-3-yl)piperidine-4-carboxylic acid hydrochloride: This compound has similar structural features but includes a hydrochloride group, which can affect its solubility and reactivity.
Other piperidine derivatives: These compounds often share similar chemical properties but may differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H21NO2 |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
1-pentan-3-ylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C11H21NO2/c1-3-10(4-2)12-7-5-9(6-8-12)11(13)14/h9-10H,3-8H2,1-2H3,(H,13,14) |
InChI Key |
NGFSHBCPORJGEM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N1CCC(CC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.